6-Methyl-2,3-dinitroaniline
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Overview
Description
6-Methyl-2,3-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO₂) attached to an aniline ring. The specific structure of this compound includes a methyl group (-CH₃) at the 6th position of the aniline ring, making it distinct from other dinitroaniline isomers. This compound is primarily used in the synthesis of various industrial chemicals, including dyes and pesticides .
Preparation Methods
The synthesis of 6-Methyl-2,3-dinitroaniline typically involves nitration reactions. One common method is the nitration of 6-methylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 2nd and 3rd positions of the aniline ring. Industrial production methods often involve large-scale nitration reactors with precise temperature and concentration controls to maximize yield and purity .
Chemical Reactions Analysis
6-Methyl-2,3-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other functional groups under specific conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal catalysts.
Scientific Research Applications
6-Methyl-2,3-dinitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including dyes and pigments.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of herbicides and pesticides, contributing to agricultural productivity
Mechanism of Action
The primary mechanism of action of 6-Methyl-2,3-dinitroaniline involves its interaction with tubulin proteins in plants. The compound binds to tubulin, inhibiting its polymerization and thus disrupting the formation of microtubules. This leads to the inhibition of cell division and root elongation in plants, making it an effective herbicide. The molecular targets include tubulin proteins, and the pathways involved are related to the cell cycle and mitotic processes .
Comparison with Similar Compounds
6-Methyl-2,3-dinitroaniline can be compared with other dinitroaniline compounds such as:
- 2,4-Dinitroaniline
- 2,5-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline These compounds share similar structural features but differ in the position of the nitro groups and any additional substituents. The uniqueness of this compound lies in the presence of the methyl group at the 6th position, which can influence its reactivity and applications .
Biological Activity
6-Methyl-2,3-dinitroaniline (C7H7N3O4) is a nitroaniline compound that has garnered attention due to its diverse biological activities. This article reviews the biological implications of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.
This compound consists of a methyl group and two nitro groups attached to an aniline structure. The presence of nitro groups significantly influences the compound's reactivity and biological activity. Nitro groups can act as both pharmacophores (active sites for biological activity) and toxicophores (sites contributing to toxicity) due to their ability to undergo reduction and generate reactive intermediates.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacteria and fungi, with notable activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 0.21 µM against Pseudomonas aeruginosa .
The mechanism behind this activity is believed to involve the disruption of bacterial cell membranes and interference with cellular processes due to the presence of the nitro groups, which may enhance lipophilicity and facilitate membrane interaction .
2. Antitumor Activity
This compound has also been investigated for its potential antitumor effects. The compound's ability to inhibit tubulin polymerization suggests it may disrupt microtubule dynamics in cancer cells, leading to mitotic arrest . This mechanism is similar to other dinitroaniline derivatives used in herbicides, which target microtubules in plants.
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The compound could inhibit key inflammatory pathways by modulating cytokine release and reducing oxidative stress .
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on various nitroaniline derivatives found that this compound demonstrated superior antibacterial activity compared to its analogs. The study utilized a series of assays to measure growth inhibition across multiple bacterial strains, confirming its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Mechanism
In vitro experiments showed that this compound could induce apoptosis in cancer cell lines by disrupting microtubule formation. This was evidenced by increased levels of apoptotic markers following treatment with the compound, indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Reduction : The reduction of nitro groups can lead to the formation of reactive amine derivatives that interact with cellular components.
- Microtubule Disruption : Similar to other dinitroanilines, this compound likely inhibits microtubule polymerization, affecting cell division and proliferation.
- Reactive Oxygen Species (ROS) Generation : Exposure to the compound may lead to increased ROS production, contributing to cellular stress and apoptosis in targeted cells.
Data Summary
Activity Type | Target Organism/Cell Type | MIC/Effectiveness | Mechanism of Action |
---|---|---|---|
Antimicrobial | Pseudomonas aeruginosa | 0.21 µM | Membrane disruption |
Antitumor | Cancer cell lines | Induces apoptosis | Microtubule inhibition |
Anti-inflammatory | Various inflammatory models | Not quantified | Cytokine modulation, ROS reduction |
Properties
CAS No. |
3484-29-5 |
---|---|
Molecular Formula |
C7H7N3O4 |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
6-methyl-2,3-dinitroaniline |
InChI |
InChI=1S/C7H7N3O4/c1-4-2-3-5(9(11)12)7(6(4)8)10(13)14/h2-3H,8H2,1H3 |
InChI Key |
RQEMAPKTZLEYNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
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